Kadcoccinone E
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Overview
Description
Kadcoccinone E is a lanostane-type triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . This plant has been traditionally used in Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Kadcoccinone E from Kadsura coccinea involves several steps, including extraction, fractionation, and purification. The stems of the plant are typically dried and powdered before being subjected to solvent extraction using organic solvents like methanol or ethanol . The extract is then fractionated using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the natural plant source .
Chemical Reactions Analysis
Types of Reactions: Kadcoccinone E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Kadcoccinone E has garnered significant interest in scientific research due to its diverse biological activities . Some of its notable applications include:
Mechanism of Action
The exact mechanism of action of Kadcoccinone E is not fully understood. it is believed to exert its effects through multiple molecular targets and pathways . For instance, its anti-tumor activity may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival . Similarly, its anti-HIV activity could be attributed to the inhibition of viral replication and entry into host cells .
Comparison with Similar Compounds
Kadcoccinone E is part of a group of structurally related compounds isolated from Kadsura coccinea . Some similar compounds include:
- Kadcoccinone F
- Kadcoccinone G
- Kadcoccinone H
- Kadcoccinone I
- Kadcoccinone J
Uniqueness: this compound stands out due to its unique structural features and potent biological activities . Compared to other similar compounds, it has shown significant anti-tumor and anti-HIV activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C29H44O4 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
1-[(2R,3S)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21+,22+,23-,24+,26-,27+,28-,29-/m1/s1 |
InChI Key |
MAULQXDFCRYBPM-FSMLFBNNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@H]6[C@@H](O6)C(=O)C)C |
Canonical SMILES |
CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C |
Origin of Product |
United States |
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